

Spectroscopic comparison of 2-(1H-Pyrrol-1-yl)aniline and its isomers

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Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)aniline

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A Spectroscopic Comparison of 2-(1H-Pyrrol-1-yl)aniline and Its Isomers

This guide provides a detailed spectroscopic comparison of **2-(1H-Pyrrol-1-yl)aniline** and its structural isomers, 3-(1H-Pyrrol-1-yl)aniline and 4-(1H-Pyrrol-1-yl)aniline. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the spectroscopic properties of these compounds, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

The fusion of a pyrrole ring with an aniline moiety results in a family of compounds with significant potential in medicinal chemistry and materials science. The positional isomerism of the pyrrole group on the aniline ring—ortho, meta, and para—profoundly influences the electronic distribution and, consequently, the spectroscopic characteristics of each molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for **2-(1H-Pyrrol-1-yl)aniline** and its isomers. This data facilitates a direct comparison of their characteristic spectral features.

Spectroscopic Technique	2-(1H-Pyrrol-1-yl)aniline	3-(1H-Pyrrol-1-yl)aniline	4-(1H-Pyrrol-1-yl)aniline
UV-Vis (λ_{max} , nm)	Not explicitly available	Data not available	Data not available
IR (cm^{-1})	N-H stretch, C-H stretch, C=C stretch, C-N stretch	Data not available	Data not available
^1H NMR (CDCl_3 , δ ppm)	7.16-7.12 (m, 2H), 6.82 (t, $J = 2.1$ Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, $J = 2.0$, 2H), 3.68 (s, 2H)[1]	Data not available	Data not available
^{13}C NMR (CDCl_3 , δ ppm)	142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42[1]	Data not available	Data not available

Note: Comprehensive experimental data for 3-(1H-Pyrrol-1-yl)aniline and 4-(1H-Pyrrol-1-yl)aniline are not readily available in the searched literature. The table will be updated as new experimental findings are published.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) serving as the internal standard. For ^1H NMR of **2-(1H-pyrrol-1-yl)aniline**, the data was acquired and processed to show chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1] For ^{13}C NMR of the same compound, the spectrum was recorded to display the chemical shifts of the carbon atoms.[1]

Infrared (IR) Spectroscopy

Infrared spectra were obtained using an FTIR spectrometer. For solid samples, the KBr wafer technique is a common method.^[2] A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm^{-1} , to observe the characteristic vibrational frequencies of the functional groups present in the molecule.

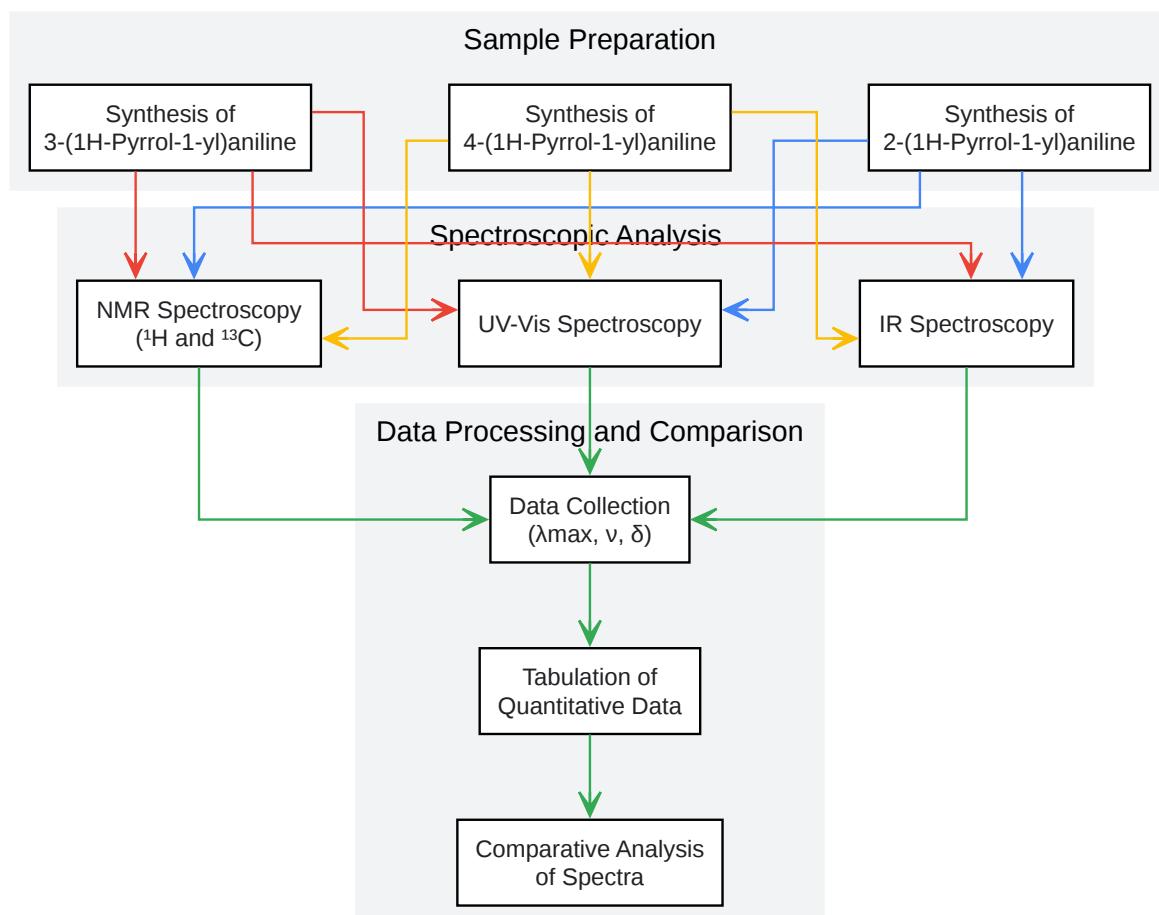
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The compound is dissolved in a suitable solvent, such as ethanol or methanol, to a known concentration. The absorbance is measured over a specific wavelength range, typically from 200 to 800 nm, to determine the wavelength of maximum absorption (λ_{max}). This provides information about the electronic transitions within the molecule.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Workflow for Spectroscopic Comparison of Isomers

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